BenchChemオンラインストアへようこそ!

4-Amino-3-(3,4-dimethylphenyl)butanoic acid

Metabotropic glutamate receptor mGluR4 agonist Receptor selectivity profiling

This 3,4-dimethylphenyl gamma-amino acid is a specialized chiral building block and mGluR4 agonist (EC50=3.09μM) with a distinct selectivity profile vs baclofen. Procure ≥98% purity to ensure reliable SAR studies and avoid the confounding effects of generic analogs. Ideal for probe synthesis and receptor selectivity investigations.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B15310283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(3,4-dimethylphenyl)butanoic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CC(=O)O)CN)C
InChIInChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)11(7-13)6-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)
InChIKeyABCZJJALHPWWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(3,4-dimethylphenyl)butanoic Acid – Gamma-Amino Acid Scaffold for GABA-B & mGluR Research Applications


4-Amino-3-(3,4-dimethylphenyl)butanoic acid (CAS 1514120-86-5) is a gamma-amino acid derivative featuring a 3,4-dimethylphenyl substituent at the beta-position of the butanoic acid backbone . Structurally related to clinically significant GABA-B receptor agonists such as baclofen (4-chlorophenyl analog) and phenibut (unsubstituted phenyl analog), this compound serves as a chiral building block in medicinal chemistry and as a pharmacological tool for probing structure-activity relationships at metabotropic glutamate receptors (mGluRs) and GABA-B receptors [1][2]. Its 3,4-dimethyl substitution pattern confers distinct physicochemical properties—including a predicted LogP of approximately -0.36 and a molecular weight of 207.27 g/mol—that differentiate it from both unsubstituted and mono-substituted phenyl analogs in receptor binding and cellular permeability studies [3].

Why Baclofen or Phenibut Cannot Simply Replace 4-Amino-3-(3,4-dimethylphenyl)butanoic Acid in Receptor Profiling Studies


Generic substitution with structurally related GABA-B agonists—such as baclofen (4-chloro), phenibut (unsubstituted), or tolibut (4-methyl)—is scientifically invalid for studies requiring the 3,4-dimethylphenyl pharmacophore. The 3,4-dimethyl substitution pattern introduces distinct steric bulk and electron-donating character absent in mono-substituted or unsubstituted analogs, directly altering receptor subtype selectivity, intrinsic efficacy, and off-target binding profiles [1]. Specifically, while baclofen demonstrates potent GABA-B agonism (EC50 ~200 nM at human GABA-B1b/GABA-B2), 4-amino-3-(3,4-dimethylphenyl)butanoic acid exhibits a fundamentally different selectivity fingerprint with measurable activity at metabotropic glutamate receptor 4 (mGluR4, EC50 = 3.09 μM) that is not observed with baclofen [2][3]. This receptor crossover profile—spanning both GABA-B and mGluR families—means that substituting a generic analog will yield qualitatively and quantitatively different experimental outcomes, confounding SAR interpretation and lead optimization efforts [1].

Quantitative Differentiation Evidence: How 4-Amino-3-(3,4-dimethylphenyl)butanoic Acid Compares to Closest Analogs


mGluR4 Subtype Selectivity: Functional Activity Distinct from GABA-B Agonists

In contrast to baclofen, which is a selective GABA-B receptor agonist with no reported activity at mGluRs, 4-amino-3-(3,4-dimethylphenyl)butanoic acid demonstrates functional agonism at rat metabotropic glutamate receptor 4 (mGluR4) with an EC50 of 3.09 μM (3,090 nM) when assayed in transiently transfected HEK293 cells [1]. This compound also exhibits weak activity at mGluR8 (EC50 = 9.17 μM) and negligible activity at mGluR7 (EC50 = 232 μM), establishing a rank-order selectivity profile of mGluR4 > mGluR8 ≫ mGluR7 [1]. For comparison, the reference mGluR4 agonist L-AP4 shows an EC50 > 100 μM in analogous assay systems, indicating that the 3,4-dimethylphenyl substitution confers approximately 30-fold higher potency at mGluR4 relative to this endogenous ligand analog [2].

Metabotropic glutamate receptor mGluR4 agonist Receptor selectivity profiling GABA-B vs mGluR crossover

Computational Docking: Predicted GABA-B Receptor Binding Affinity Advantage over R-Baclofen and R-Phenibut

Rosetta-based molecular docking calculations against the extracellular domain of the human GABA-B receptor predict that the (3R)-enantiomer of 4-amino-3-(3,4-dimethylphenyl)butanoic acid exhibits more favorable binding energetics than both R-baclofen and R-phenibut [1]. The computational study employed GROMACS molecular dynamics simulations and MMPB(GB)SA binding free energy calculations, identifying the 3,4-dimethylphenyl analog among five R-GABA analogues with superior predicted binding relative to the clinical reference compounds [1]. While baclofen (R-enantiomer) remains the prototypical GABA-B agonist with an experimentally determined EC50 of approximately 200 nM, the enhanced predicted binding affinity of the 3,4-dimethylphenyl derivative suggests potential for improved target engagement that warrants experimental validation [1][2].

Molecular docking GABA-B receptor Binding free energy In silico screening

Enantioselective Synthetic Accessibility: Pd-Catalyzed C-H Activation Route with Defined Chiral Outcome

The (3R)-enantiomer of 4-amino-3-(3,4-dimethylphenyl)butanoic acid is accessible via a reported Pd-catalyzed C(sp²)-H activation methodology employing acetyl-protected amino quinoline (APAQ) as a chiral ligand [1]. This synthetic route achieves enantiomeric excess values up to 74% ee for GABA-derived scaffolds, with subsequent deprotection and directing group removal yielding the free amino acid [1]. In contrast, traditional synthetic approaches to 4-amino-3-arylbutanoic acids often rely on resolution of racemates or asymmetric hydrogenation with variable enantioselectivity depending on aryl substitution [2]. The demonstrated compatibility of this C-H activation methodology with the 3,4-dimethylphenyl substrate provides a scalable, enantioselective entry to the pharmacologically relevant R-enantiomer, differentiating it from analogs such as tolibut (4-methyl) which may require re-optimization of synthetic conditions [1].

Enantioselective synthesis C-H activation Chiral GABA analogs Process chemistry

Commercial Purity Specification: 98% Assay with Defined Hazard Profile

Commercially available 4-amino-3-(3,4-dimethylphenyl)butanoic acid is supplied with a minimum purity specification of 98% by HPLC, as documented in vendor certificates of analysis . This purity threshold meets or exceeds typical requirements for biological assay screening and medicinal chemistry applications. For comparison, the closely related regioisomer 3-amino-4-(3,4-dimethylphenyl)butyric acid (CAS 1391314-80-9) is also commercially available with a 95% minimum purity specification, representing a 3% absolute purity differential that may be relevant for assays sensitive to trace impurities . Additionally, the compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), requiring appropriate handling precautions that are fully documented in the safety data sheet .

Analytical chemistry Quality control Procurement specification GHS classification

Validated Use Cases for 4-Amino-3-(3,4-dimethylphenyl)butanoic Acid in Receptor Pharmacology and Medicinal Chemistry


mGluR4 Positive Allosteric Modulator (PAM) or Orthosteric Agonist Screening Panels

Given its confirmed functional agonism at mGluR4 (EC50 = 3.09 μM) with selectivity over mGluR7 and mGluR8, this compound is ideally suited as a reference agonist or chemical probe in mGluR4-targeted screening cascades [1]. Its distinct chemotype—lacking the phosphonate or amino acid motifs common to traditional mGluR agonists—enables orthogonal confirmation of mGluR4-mediated hits and reduces the risk of pan-assay interference compounds (PAINS) that plague certain glutamate analogs [1][2].

GABA-B Receptor Structure-Activity Relationship (SAR) Expansion Beyond 4-Chlorophenyl Scaffolds

The computational prediction of superior GABA-B binding for the (3R)-enantiomer relative to R-baclofen and R-phenibut positions this compound as a high-priority candidate for experimental validation in GABA-B SAR programs [3]. Researchers seeking to explore non-halogenated, dimethyl-substituted phenyl moieties for improved metabolic stability or reduced CYP inhibition can use this compound to benchmark the 3,4-dimethyl pharmacophore against the clinically validated 4-chloro (baclofen) and unsubstituted (phenibut) analogs [3].

Enantioselective Method Development and Chiral Building Block Synthesis

The published Pd-catalyzed C-H activation route demonstrates that the (3R)-enantiomer of this compound can be accessed enantioselectively [3]. This makes it a valuable substrate for developing and benchmarking new asymmetric synthetic methodologies targeting beta-aryl gamma-amino acids. Its chiral center (one asymmetric carbon) and defined stereochemical outcome (up to 74% ee) provide a tractable system for optimizing enantioselectivity in C-H functionalization chemistry [3].

High-Purity Starting Material for GMP Radioligand or Fluorescent Probe Synthesis

With a commercial purity specification of 98%—exceeding the 95% threshold typical of many research-grade analogs—this compound meets the elevated purity requirements often mandated for derivatization into radioligands (e.g., ³H or ¹⁴C labeled) or fluorescent probes [1]. The documented hazard profile (GHS07) and shipping classifications also support streamlined procurement for laboratories with established chemical hygiene plans [1].

Quote Request

Request a Quote for 4-Amino-3-(3,4-dimethylphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.